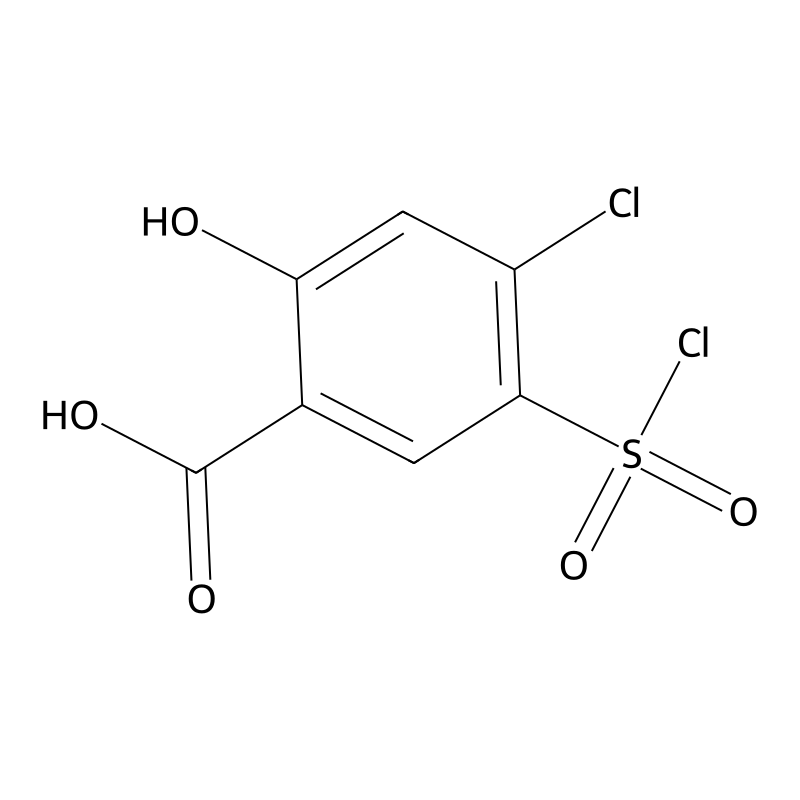4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Availability
Structural similarity
The presence of the chlorosulfonyl group (SO2Cl) suggests potential applications similar to other chlorosulfonyl-containing molecules, which are often used as:
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₄Cl₂O₅S. It features a benzoic acid structure with a hydroxyl group and two chlorinated substituents: a chlorine atom and a chlorosulfonyl group. This compound is known for its solid physical form and is utilized in various chemical syntheses, particularly in the pharmaceutical industry. Its unique structure contributes to its reactivity and biological activity, making it a valuable intermediate in the synthesis of other compounds, such as diuretics like Xipamide .
The chemical reactivity of 4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid can be attributed to its functional groups. Key reactions include:
- Nucleophilic Substitution: The chlorosulfonyl group can undergo nucleophilic attack by amines or alcohols, leading to the formation of sulfonamide or ether derivatives.
- Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, making it suitable for coupling reactions with various nucleophiles.
- Hydrolysis: In aqueous conditions, the chlorosulfonyl group may hydrolyze, producing 4-chloro-2-hydroxybenzoic acid and sulfuric acid .
Research indicates that 4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid exhibits significant biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. It has been linked to the development of diuretics and other therapeutic agents. The compound's ability to interact with biological systems is largely attributed to its structural features, which facilitate interactions with specific biological targets .
Several synthetic routes have been developed for producing 4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid:
- Chlorination of Salicylic Acid: Starting from salicylic acid, chlorination can introduce chlorine atoms at specific positions on the aromatic ring.
- Sulfonylation: The introduction of the chlorosulfonyl group can be achieved through sulfonation reactions using chlorosulfonic acid.
- Multi-step Synthesis: A combination of chlorination and sulfonation reactions may be employed to achieve higher yields and purity .
The primary application of 4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid lies in its role as an intermediate in pharmaceutical synthesis. Notably, it is used in the production of:
- Diuretics: Such as Xipamide, which is used to treat hypertension and edema.
- Antimicrobial Agents: Its derivatives may exhibit antimicrobial properties, making them candidates for further pharmaceutical development .
Studies on the interactions of 4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid with various biological targets have shown promising results. Its derivatives have been analyzed for their binding affinity to specific enzymes and receptors involved in renal function and blood pressure regulation. These interactions are crucial for understanding the pharmacological effects of compounds derived from this intermediate .
Several compounds share structural similarities with 4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid. Below are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chlorosulfonyl-2-hydroxybenzoic Acid | Hydroxyl group, chlorosulfonyl group | Lacks the additional chlorine substitution |
| 4-Chloro-2-hydroxybenzoic Acid | Hydroxyl group, single chlorine atom | Does not contain a sulfonyl group |
| Salicylic Acid | Hydroxyl group | No chlorination or sulfonation |
| Xipamide | Derived from 4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | Directly used as a therapeutic agent |
The uniqueness of 4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid lies in its dual functionality as both a chlorinated aromatic compound and a sulfonamide precursor, which enhances its reactivity and potential applications in medicinal chemistry .








